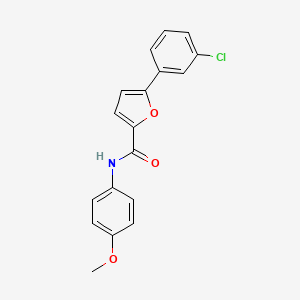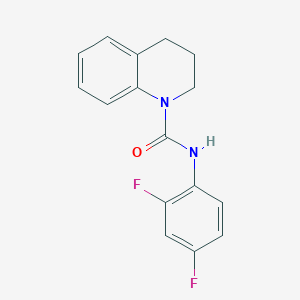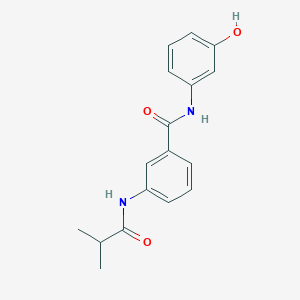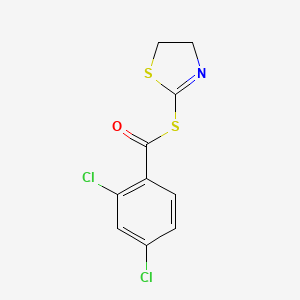
5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide, also known as FCIM, is a synthetic compound that belongs to the class of furan-based drugs. FCIM has gained significant attention in the scientific community due to its potential therapeutic properties in various diseases.
Mecanismo De Acción
The mechanism of action of 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In inflammation research, 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neuropathic pain research, 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to activate the adenosine A1 receptor, which is involved in pain modulation.
Biochemical and Physiological Effects
5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to have various biochemical and physiological effects in different studies. In cancer research, 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. In neuropathic pain research, 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to reduce pain sensitivity and increase pain threshold.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide in lab experiments is its high potency and selectivity. 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to have a low toxicity profile and can be used at low concentrations. However, one of the limitations of using 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide has shown promising results in various scientific research fields, and there are several future directions that can be explored. One potential direction is to investigate the potential of 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide in combination therapy with other drugs. Another direction is to explore the use of 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide in other diseases, such as autoimmune diseases and metabolic disorders. Furthermore, the mechanism of action of 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide needs to be further elucidated to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide involves the reaction between 3-chlorobenzoyl chloride and 4-methoxyaniline, followed by cyclization with furfural. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide or acetonitrile. The yield of the synthesis is reported to be around 70%.
Aplicaciones Científicas De Investigación
5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neuropathic pain. In cancer research, 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Inflammation is a common feature of many diseases, and 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neuropathic pain research, 5-(3-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide has been shown to reduce pain sensitivity and increase pain threshold.
Propiedades
IUPAC Name |
5-(3-chlorophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-22-15-7-5-14(6-8-15)20-18(21)17-10-9-16(23-17)12-3-2-4-13(19)11-12/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDXIGOJJYBTJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6343890 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-allyl-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5859555.png)
![methyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B5859561.png)
![N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5859572.png)
![N~2~-(2-ethylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5859574.png)
![[tert-butyl(phenyl)phosphoryl]methanol](/img/structure/B5859581.png)
![2,3-dihydro-1H-inden-5-yl[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5859589.png)

![1-[2-(2,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5859597.png)
![2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5859617.png)
![2-(3-chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5859624.png)
